1-Methyl-4-(3-nitrophenyl)piperazine

Description

BenchChem offers high-quality 1-Methyl-4-(3-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

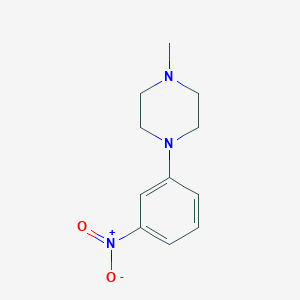

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRKKCDXJIXWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478671 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-97-8 | |

| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Methyl-4-(3-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-methyl-4-(3-nitrophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available physicochemical data, details relevant experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

1-Methyl-4-(3-nitrophenyl)piperazine serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its basicity, a key determinant of its pharmacokinetic and pharmacodynamic properties, is attributed to the nitrogen atoms within the piperazine ring. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to reduce the basicity of the anilinic nitrogen.

Quantitative data for 1-methyl-4-(3-nitrophenyl)piperazine and its structural isomer, 1-methyl-4-(4-nitrophenyl)piperazine, are summarized below. It is important to note that much of the available data for these specific compounds are predicted values.

| Property | 1-Methyl-4-(3-nitrophenyl)piperazine | 1-Methyl-4-(4-nitrophenyl)piperazine |

| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol [3] | 221.26 g/mol [4][5] |

| Appearance | - | Orange to red solid[6] |

| Melting Point | - | 109-111 °C |

| Boiling Point | - | 369.5±37.0 °C (Predicted)[4] |

| Density | - | 1.198±0.06 g/cm³ (Predicted)[4] |

| pKa | - | 7.41±0.42 (Predicted)[6] |

Experimental Protocols

Precise experimental determination of the physicochemical properties of 1-methyl-4-(3-nitrophenyl)piperazine is essential for its application in drug discovery and development. The following sections detail generalized protocols for determining its basicity (pKa) and aqueous solubility.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) of a basic compound like 1-methyl-4-(3-nitrophenyl)piperazine can be accurately determined using potentiometric titration.[7] This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.

Materials and Equipment:

-

pH meter with a glass electrode

-

Calibrated burette

-

Stir plate and stir bar

-

Beaker

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

1-Methyl-4-(3-nitrophenyl)piperazine sample

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

-

Sample Preparation: Accurately weigh a precise amount of 1-methyl-4-(3-nitrophenyl)piperazine and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Record the initial pH of the solution. Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Continue the titration until the pH change between additions becomes minimal, indicating that the equivalence point has been passed. Plot the pH values against the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine derivatives, two equivalence points and two pKa values may be observed.[7]

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

1-Methyl-4-(3-nitrophenyl)piperazine sample

-

Deionized water

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-methyl-4-(3-nitrophenyl)piperazine to a series of vials containing deionized water. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature environment on an orbital shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved 1-methyl-4-(3-nitrophenyl)piperazine in the filtrate using a validated HPLC-UV method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

Synthesis and Characterization Workflow

While 1-methyl-4-(3-nitrophenyl)piperazine is commercially available, its synthesis and subsequent characterization are fundamental steps in its application as a research chemical and pharmaceutical intermediate. The following diagram illustrates a general workflow for this process.

Caption: General workflow for the synthesis and characterization of 1-Methyl-4-(3-nitrophenyl)piperazine.

Biological Context and Applications

1-Methyl-4-(3-nitrophenyl)piperazine and its isomers are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound 1-methyl-4-(4-nitrophenyl)piperazine has been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases for the treatment of non-small-cell lung cancer.[4] Additionally, nitrophenylpiperazine derivatives have been investigated as potential tyrosinase inhibitors.[8][9] The piperazine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including its ability to improve solubility and basicity, which can be crucial for oral bioavailability.[2] Further research into the pharmacological activities of derivatives of 1-methyl-4-(3-nitrophenyl)piperazine may lead to the discovery of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-97-8 [chemicalbook.com]

- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 5. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 16155-03-6 [m.chemicalbook.com]

- 7. uregina.ca [uregina.ca]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methyl-4-(3-nitrophenyl)piperazine: A Compound with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This guide will present the known information for 1-Methyl-4-(3-nitrophenyl)piperazine and, for comparative and contextual purposes, will provide a more detailed overview of its positional isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, which has been more extensively studied. Furthermore, a general overview of the biological significance of the piperazine scaffold is included to provide a broader context for potential research directions.

Chemical and Physical Properties

The fundamental chemical properties of 1-Methyl-4-(3-nitrophenyl)piperazine and its 4-nitro isomer are summarized below. It is important to note that some of the data for the 3-nitro isomer are predicted rather than experimentally determined.

| Property | 1-Methyl-4-(3-nitrophenyl)piperazine | 1-Methyl-4-(4-nitrophenyl)piperazine |

| CAS Number | 148546-97-8[1] | 16155-03-6[2] |

| Molecular Formula | C₁₁H₁₅N₃O₂[1] | C₁₁H₁₅N₃O₂[2][3] |

| Molecular Weight | 221.26 g/mol [1] | 221.26 g/mol [2][3] |

| Appearance | Yellow to brown solid (Predicted) | Orange to red solid |

| Melting Point | 59.5-62.5 °C (Predicted) | 109-111 °C |

| Boiling Point | 351.9±37.0 °C (Predicted) | 369.5±37.0 °C (Predicted) |

| Density | 1.198±0.06 g/cm³ (Predicted) | 1.198±0.06 g/cm³ (Predicted) |

Synthesis and Characterization

For comparative purposes, a documented synthesis for the 4-nitro isomer is presented below. This can serve as a methodological template that could potentially be adapted for the synthesis of the 3-nitro isomer.

Example Experimental Protocol: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine

A common method for the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene.[4]

Materials:

-

1-methylpiperazine

-

1-fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene in DMF, add 1-methylpiperazine and potassium carbonate.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).

-

Upon completion, the reaction mixture is poured into cold water.

-

The resulting solid precipitate is collected by filtration.

-

The solid is dried to yield the product, 1-Methyl-4-(4-nitrophenyl)piperazine.

Characterization: The product would typically be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activity and Potential Applications

There is a lack of specific biological data for 1-Methyl-4-(3-nitrophenyl)piperazine in the public domain. However, the broader class of piperazine derivatives is known for a wide range of pharmacological activities, largely due to the ability of the piperazine ring to interact with various biological targets.[5]

Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine-containing compounds are well-represented among drugs targeting the central nervous system.[5] They are known to interact with a variety of neurotransmitter receptors, including:

-

Serotonin (5-HT) receptors: Many arylpiperazines exhibit affinity for different serotonin receptor subtypes, leading to potential applications as antidepressants, anxiolytics, and antipsychotics.[6]

-

Dopamine (D) receptors: Interaction with dopamine receptors is a key mechanism for many antipsychotic drugs, and the piperazine moiety is a common feature in such compounds.[7]

-

Opioid receptors: Certain substituted piperazines have been identified as opioid receptor antagonists.[8]

Comparative Biological Activity of the 4-Nitro Isomer

The isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, has been investigated as a reagent in the development of inhibitors for the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy.[2] Specifically, it has been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR for the treatment of non-small-cell lung cancer.[2]

Furthermore, the related compound para-nitrophenylpiperazine (pNPP) has been characterized as a selective partial serotonin releasing agent.[9] This suggests that nitrophenylpiperazine derivatives can directly interact with monoamine transporters.

Other Potential Therapeutic Areas for Piperazine Derivatives

The versatility of the piperazine scaffold has led to its exploration in numerous other therapeutic areas, including:

-

Antimicrobial and Antifungal Agents: Various piperazine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[10][11]

-

Antihistaminic and Anti-inflammatory Activity: The piperazine nucleus is a component of several antihistamine drugs and has been explored for its anti-inflammatory potential.

-

Anticancer Activity: Beyond EGFR inhibition, piperazine derivatives have been investigated for a range of anticancer activities.

Signaling Pathways

Due to the absence of specific research, there are no described signaling pathways for 1-Methyl-4-(3-nitrophenyl)piperazine. Based on the activities of related compounds, it could potentially be involved in neurotransmitter signaling or receptor tyrosine kinase pathways. However, this remains speculative without direct experimental evidence.

References

- 1. 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-97-8 [chemicalbook.com]

- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 3. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine. The information is curated for professionals in research and drug development who require detailed chemical data and experimental protocols.

Chemical Structure and Identification

1-Methyl-4-(3-nitrophenyl)piperazine is a substituted piperazine derivative with a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The structure features a piperazine ring N-substituted with a methyl group and a 3-nitrophenyl group at the 1 and 4 positions, respectively.

Key Identifiers:

-

IUPAC Name: 1-methyl-4-(3-nitrophenyl)piperazine

-

CAS Number: 148546-97-8

-

Molecular Formula: C₁₁H₁₅N₃O₂

-

Molecular Weight: 221.26 g/mol

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 1-Methyl-4-(3-nitrophenyl)piperazine.

Synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine

The primary synthetic route to 1-Methyl-4-(3-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-substituted nitroaromatic compound with a nucleophile, in this case, 1-methylpiperazine.

Reaction Principle

The synthesis proceeds via the addition of the secondary amine of 1-methylpiperazine to the electron-deficient aromatic ring of a 1-halo-3-nitrobenzene, followed by the elimination of a halide ion. The nitro group at the meta position of the benzene ring acts as an activating group, facilitating the nucleophilic attack. The general reaction scheme is as follows:

1-Halo-3-nitrobenzene + 1-Methylpiperazine → 1-Methyl-4-(3-nitrophenyl)piperazine + Halide salt

Commonly used halo-substituted nitroaromatics include 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene. The choice of halogen can influence the reaction rate, with fluorine generally being the most reactive leaving group in SNAr reactions.

Experimental Protocol

Materials:

-

1-Chloro-3-nitrobenzene (or 1-Fluoro-3-nitrobenzene)

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of 1-chloro-3-nitrobenzene (1.0 equivalent) in DMF, add 1-methylpiperazine (1.0-1.2 equivalents) and potassium carbonate (2.0-3.0 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 1-Methyl-4-(3-nitrophenyl)piperazine.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 1-Methyl-4-(3-nitrophenyl)piperazine.

Caption: General workflow for the synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine.

Quantitative Data

Specific quantitative data for the synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine, such as precise yields and purity, are not extensively reported in the available literature. However, based on analogous reactions for the 4-nitro isomer, high yields can be expected. For instance, the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine has been reported with a yield of 98%[1].

| Parameter | Expected Value | Notes |

| Yield | >90% | Based on analogous reactions for the 4-nitro isomer[1]. Actual yield will depend on specific reaction conditions and purification efficiency. |

| Purity | >95% | Achievable with standard purification techniques like column chromatography or recrystallization. |

| Melting Point | Not reported | Characterization data for the 3-nitro isomer is not readily available. |

| ¹H NMR | Not reported | Specific spectral data for the 3-nitro isomer is not available in the searched literature. |

| ¹³C NMR | Not reported | Specific spectral data for the 3-nitro isomer is not available in the searched literature. |

Note: The table above provides expected values based on similar compounds due to the lack of specific data for the 3-nitro isomer in the searched results. Researchers should perform their own analytical characterization to determine the precise values for their synthesized compound.

Conclusion

This technical guide has outlined the chemical structure and a viable synthetic route for 1-Methyl-4-(3-nitrophenyl)piperazine. The synthesis via nucleophilic aromatic substitution is a robust and high-yielding method. While specific experimental data for the 3-nitro isomer is sparse in the public domain, the provided general protocol, adapted from the synthesis of the 4-nitro isomer, offers a solid foundation for its preparation in a laboratory setting. Further research is needed to fully characterize this compound and optimize its synthesis.

References

1-Methyl-4-(3-nitrophenyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(3-nitrophenyl)piperazine, focusing on its chemical identity, synthesis, and available data. Due to the limited availability of in-depth experimental data for this specific isomer in public-domain literature, this guide also includes generalized information based on closely related compounds.

Core Chemical Data

1-Methyl-4-(3-nitrophenyl)piperazine is a substituted piperazine derivative. Its core chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 148546-97-8 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Purity (Typical) | 97% (HPLC) | [1] |

| Physical Form | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Pathway and Experimental Protocol

The synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine typically involves a nucleophilic aromatic substitution reaction. A general synthesis pathway is outlined below.

General Synthesis Workflow

Caption: General synthesis of 1-Methyl-4-(3-nitrophenyl)piperazine.

General Experimental Protocol

-

Reaction Setup: To a solution of a halo-nitrobenzene (e.g., 1-chloro-3-nitrobenzene) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 1-methylpiperazine and a base (e.g., potassium carbonate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to ensure the completion of the reaction. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Analytical Data

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 1-Methyl-4-(3-nitrophenyl)piperazine are not widely available in the public domain. For the isomeric compound, 1-Methyl-4-(4 -nitrophenyl)piperazine, the following analytical data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10.[2]

-

ESI/MS for (C₁₁H₁₅N₃O₂ [M+H]⁺): Calculated: 222.1, Found: 221.4.[2]

Biological Activity

There is limited specific information on the biological activity of 1-Methyl-4-(3-nitrophenyl)piperazine. However, the broader class of nitrophenylpiperazine derivatives has been investigated for various biological activities. For instance, some nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[3] Additionally, the 1-methyl-4-(4-nitrophenyl)piperazine scaffold has been used as a reagent in the preparation of inhibitors for mutant EGFR tyrosine kinases for potential use in cancer treatment.[4]

Conclusion

1-Methyl-4-(3-nitrophenyl)piperazine is a chemical compound with a confirmed CAS number and molecular weight. While detailed experimental and analytical data for this specific isomer are scarce in publicly accessible literature, a general synthesis protocol can be inferred from related compounds. Further research is required to fully characterize its physical, chemical, and biological properties. Professionals in drug development and research are advised to perform their own analytical confirmation for this compound.

References

- 1. 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-97-8 [chemicalbook.com]

- 2. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

An In-depth Technical Guide on the Potential Biological Activity of 1-Methyl-4-(3-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(3-nitrophenyl)piperazine is a small molecule belonging to the phenylpiperazine class of compounds. The phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally acting drugs. The presence of a nitro group on the phenyl ring and a methyl group on the distal piperazine nitrogen suggests that this compound may possess unique pharmacological properties. This document will explore the potential biological activities of 1-Methyl-4-(3-nitrophenyl)piperazine by examining the known activities of its structural analogs and the general pharmacology of the phenylpiperazine chemical class.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships (SAR) of related phenylpiperazine compounds, 1-Methyl-4-(3-nitrophenyl)piperazine is predicted to exhibit activity in several key areas, primarily related to the central nervous system (CNS) and enzyme inhibition.

Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are renowned for their diverse effects on the CNS, largely through the modulation of monoaminergic neurotransmitter systems, including serotonin (5-HT) and dopamine (DA). Many arylpiperazines have been developed as therapeutics for neurological and psychiatric disorders.[1]

-

Serotonergic System Modulation: Many phenylpiperazines interact with serotonin receptors and transporters. For instance, para-nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent.[2] The related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known 5-HT receptor agonist. It is plausible that 1-Methyl-4-(3-nitrophenyl)piperazine could exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) or the serotonin transporter (SERT), potentially leading to antidepressant or anxiolytic effects.[3]

-

Dopaminergic System Modulation: Several phenylpiperazine derivatives exhibit affinity for dopamine receptors, particularly the D2 subtype. Mafoprazine, a phenylpiperazine derivative, demonstrates significant D2 receptor blocking activity.[4] Such activity is a hallmark of antipsychotic drugs. Therefore, 1-Methyl-4-(3-nitrophenyl)piperazine warrants investigation for its potential as a D2 receptor antagonist.

Enzyme Inhibition

-

Tyrosinase Inhibition: A recent study highlighted that derivatives of 4-nitrophenylpiperazine can act as tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics and food industries. One of the potent derivatives in the study, featuring an indole moiety, exhibited an IC50 value of 72.55 μM.[5]

-

Kinase Inhibition: The isomeric compound, 1-methyl-4-(4-nitrophenyl)piperazine, is utilized as a reagent in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are important targets in cancer therapy.[6] This suggests that the nitrophenylpiperazine scaffold may be a valuable starting point for the development of kinase inhibitors.

Quantitative Data for Structurally Related Compounds

As no specific quantitative data for 1-Methyl-4-(3-nitrophenyl)piperazine has been identified, the following tables present data for analogous compounds to provide a reference for the potential potency and receptor affinity that might be expected.

Table 1: Receptor Binding Affinities (Ki, nM) of a Representative Phenylpiperazine (Mafoprazine) [4]

| Receptor | Ki (nM) |

| Dopamine D2 | 10.7 |

| Adrenergic α1 | ~10 |

| Serotonin 5-HT2 | ~20 |

| Adrenergic α2 | >100 |

| Dopamine D1 | >1000 |

| β-Adrenergic | >1000 |

| Muscarinic ACh | >1000 |

Table 2: Functional Activity of para-Nitrophenylpiperazine (pNPP) as a Monoamine Releaser [2]

| Transporter | EC50 (nM) | Emax (%) |

| Serotonin (SERT) | 19 - 43 | 57 |

| Dopamine (DAT) | >10,000 | Inactive |

| Norepinephrine (NET) | >10,000 | Inactive |

Table 3: Tyrosinase Inhibitory Activity of a 4-Nitrophenylpiperazine Derivative [5]

| Compound | IC50 (µM) | Inhibition Type |

| Compound 4l | 72.55 | Mixed |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of 1-Methyl-4-(3-nitrophenyl)piperazine.

Radioligand Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 1-Methyl-4-(3-nitrophenyl)piperazine for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

Test compound: 1-Methyl-4-(3-nitrophenyl)piperazine.

-

Non-specific binding control (e.g., high concentration of a known ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Tyrosinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Objective: To determine the IC50 of 1-Methyl-4-(3-nitrophenyl)piperazine for mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase.

-

L-DOPA (substrate).

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Test compound: 1-Methyl-4-(3-nitrophenyl)piperazine.

-

Kojic acid (positive control).

-

96-well microplate reader.

Procedure:

-

Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that could be modulated by a phenylpiperazine derivative.

References

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Neurochemical study of mafoprazine, a new phenylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

1-Methyl-4-(3-nitrophenyl)piperazine literature review

An In-depth Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine and its Analogs

This technical guide provides a comprehensive overview of the available scientific literature on 1-Methyl-4-(3-nitrophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited specific data on this particular isomer, this review extends to the broader class of nitrophenylpiperazine derivatives to offer a thorough understanding of their chemical properties, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methyl-4-(3-nitrophenyl)piperazine is a solid organic compound. While specific experimental data is scarce, its properties can be inferred from data on related compounds. The table below summarizes the known and predicted properties of 1-Methyl-4-(3-nitrophenyl)piperazine and its para-isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, for comparison.

| Property | 1-Methyl-4-(3-nitrophenyl)piperazine | 1-Methyl-4-(4-nitrophenyl)piperazine |

| CAS Number | 148546-97-8 | 16155-03-6 |

| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol | 221.26 g/mol |

| Appearance | Yellow to brown solid | Orange to red solid |

| Melting Point | 59.5-62.5 °C | 109-111 °C |

| Boiling Point | 351.9±37.0 °C (Predicted) | 369.5±37.0 °C (Predicted) |

| Density | 1.198±0.06 g/cm³ (Predicted) | 1.198±0.06 g/cm³ (Predicted) |

| pKa | 7.52±0.42 (Predicted) | 7.41±0.42 (Predicted) |

Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including nitrophenylpiperazines, typically involves the reaction of an appropriately substituted aryl halide with a piperazine derivative. A general synthetic route is outlined below.

Caption: General synthesis of 1-aryl-4-methylpiperazines.

A common method for the synthesis of 1-arylpiperazines involves the reaction of an aryl halide with the desired piperazine in the presence of a base. For instance, 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized by reacting 1-fluoro-4-nitrobenzene with 1-methylpiperazine.

Potential Biological Activities and Pharmacological Profile

Neuroprotective Effects

Piperazine derivatives have shown promise as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[3][4] Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating dendritic spine stability and memory formation.[3] Studies have demonstrated that certain piperazine compounds can protect against amyloid-beta-induced neurotoxicity and restore long-term potentiation in animal models of Alzheimer's disease.[4] Furthermore, some arylpiperazine derivatives have been designed to target serotonin and dopamine receptors, exhibiting neuroprotective properties against oxidative stress.[5]

Anti-inflammatory and Analgesic Properties

The piperazine scaffold is recognized for its significant anti-inflammatory and analgesic potential.[6][7] Various derivatives have been shown to reduce inflammation and pain in different experimental models.[2] The mechanism of action for these effects can be complex and may involve the modulation of inflammatory pathways and neurotransmitter systems. For example, some piperazine derivatives have demonstrated anti-nociceptive effects mediated through the serotonergic pathway.[8]

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of piperazine derivatives.[9][10] These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, certain 1-(4-nitrophenyl)piperazine derivatives have been found to exhibit activity against Staphylococcus aureus and various mycobacteria and fungi.[9]

Interaction with Neurotransmitter Systems

Arylpiperazines are a well-established class of compounds that interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][11][12] The specific substitutions on the aryl and piperazine rings determine the affinity and selectivity for different receptor subtypes.

The para-isomer, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[13] It displays a high affinity for the serotonin transporter, with an EC₅₀ value in the nanomolar range, while being inactive at dopamine and norepinephrine transporters.[13] This highlights the potential for nitrophenylpiperazine derivatives to modulate serotonergic neurotransmission.

The following table summarizes the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of some relevant piperazine derivatives at various neurotransmitter targets.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| para-Nitrophenylpiperazine (pNPP) | Serotonin Transporter (SERT) | - | - | 19 - 43 | [13] |

| Rimcazole | Dopamine Transporter (DAT) | 248 | - | - | [14] |

| Rimcazole | σ₁ Receptor | 1.8 | - | - | [14] |

| Rimcazole | σ₂ Receptor | 2.8 | - | - | [14] |

| Compound 12b (N-(2,3-dichlorophenyl)piperazine analog) | D₃ Receptor | 0.3 | - | - | [15] |

| Compound 12b (N-(2,3-dichlorophenyl)piperazine analog) | D₂ Receptor | 40 | - | - | [15] |

| Compound 22 (split-Ugi product) | D₂ Receptor | 53 | - | - | [16] |

| Compound 24 (split-Ugi product) | D₂ Receptor | 58 | - | - | [16] |

Experimental Protocols

This section details common experimental methodologies used to characterize the biological activity of piperazine derivatives, which would be applicable to the study of 1-Methyl-4-(3-nitrophenyl)piperazine.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

Caption: Workflow for a DAT binding assay.

Protocol:

-

Tissue Preparation: Homogenize tissue (e.g., striatum) or cells expressing DAT in a suitable buffer. Centrifuge to obtain a crude membrane fraction. Resuspend the pellet in assay buffer.[17]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.[14] Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[17]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[14]

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells.[18]

Protocol:

-

Cell Culture: Plate cells expressing DAT (e.g., CHO-S/hDAT) in a 96-well plate.[19]

-

Pre-incubation: Pre-incubate the cells with the test compound or vehicle in a suitable buffer.[19]

-

Uptake: Initiate dopamine uptake by adding a solution containing radiolabeled dopamine (e.g., [³H]Dopamine).[19]

-

Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[19]

-

Data Analysis: Determine the percentage inhibition of dopamine uptake at each concentration of the test compound and calculate the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[20][21][22]

Caption: Workflow for an MAO inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[22]

-

Pre-incubation: Incubate the enzyme and test compound for a specified time to allow for interaction.[20]

-

Reaction Initiation: Add a substrate (e.g., p-tyramine) and a detection reagent that produces a fluorescent or colorimetric signal upon enzymatic reaction.[21]

-

Measurement: After incubation, measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

1-Methyl-4-(3-nitrophenyl)piperazine belongs to a class of compounds with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on related nitrophenylpiperazine and arylpiperazine derivatives provides a strong foundation for predicting its likely pharmacological profile. These compounds are known to exhibit a range of activities, including neuroprotective, anti-inflammatory, and antimicrobial effects, often mediated through interactions with neurotransmitter systems. The experimental protocols outlined in this guide provide a roadmap for the future characterization of 1-Methyl-4-(3-nitrophenyl)piperazine and other novel derivatives. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 13. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and History of Nitrophenylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrophenylpiperazine (NPP) scaffold is a significant pharmacophore in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. As a subclass of the broader arylpiperazine family, nitrophenylpiperazine derivatives have garnered considerable attention for their interactions with various biological targets, leading to their investigation in numerous therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenylpiperazine compounds, with a focus on their evolution as modulators of central nervous system (CNS) targets and other key proteins.

The core structure, consisting of a piperazine ring linked to a nitrophenyl moiety, provides a unique combination of physicochemical properties that have been exploited by medicinal chemists for decades. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and the basicity of the distal piperazine nitrogen, impacting receptor binding and pharmacokinetic profiles. This guide will delve into the initial synthesis of the NPP core, trace the development of its therapeutic applications, and present key quantitative data and experimental methodologies for researchers in the field.

Discovery and Early History

The precise first synthesis of a simple nitrophenylpiperazine compound is not extensively documented in readily available historical records. However, the emergence of N-arylpiperazines as a class of compounds with significant biological activity can be traced back to the mid-20th century, a "golden era" of CNS drug discovery. The development of synthetic methodologies for N-arylpiperazines was a crucial step. One of the foundational methods for the synthesis of N-arylpiperazines involves the reaction of an aniline with N,N-bis(2-haloethyl)amine, a route first reported by Prelog. This and similar nucleophilic substitution reactions likely led to the initial creation of various substituted arylpiperazines, including nitrophenyl derivatives, as chemists explored the structure-activity relationships of this new class of compounds.

Initially, much of the focus on arylpiperazines was driven by the quest for novel antihistaminic and antipsychotic agents. The discovery of the antipsychotic properties of chlorpromazine in the early 1950s spurred research into other nitrogen-containing heterocyclic compounds with the potential to modulate CNS function. While the early focus was on phenothiazine-like structures, the versatile arylpiperazine scaffold quickly emerged as a promising template for developing agents targeting dopamine and serotonin receptors, key players in the pathophysiology of psychosis, anxiety, and depression. Nitrophenylpiperazine derivatives were likely synthesized and evaluated as part of these broader screening programs, serving as important intermediates and pharmacologically active compounds in their own right.

Evolution of Therapeutic Applications

The therapeutic journey of nitrophenylpiperazine compounds has been marked by a diversification of applications, moving from their initial exploration as CNS agents to their investigation in a wide array of diseases.

Central Nervous System (CNS) Disorders

The primary and most enduring therapeutic area for nitrophenylpiperazine derivatives has been CNS disorders. Their structural similarity to endogenous neurotransmitters like serotonin and dopamine allows them to interact with a range of G-protein coupled receptors (GPCRs) in the brain.

-

Antipsychotic Activity: Many arylpiperazine derivatives, including those with a nitrophenyl moiety, have been investigated for their antipsychotic potential. This activity is primarily attributed to their ability to antagonize dopamine D2 receptors. Some compounds also exhibit affinity for serotonin receptors, such as 5-HT2A, which is a hallmark of atypical antipsychotics, potentially leading to a better side-effect profile compared to older, typical antipsychotics.

-

Anxiolytic and Antidepressant Activity: A significant number of nitrophenylpiperazine derivatives have been explored for their anxiolytic and antidepressant effects. This is often mediated through their interaction with serotonin receptors, particularly as agonists or partial agonists at the 5-HT1A receptor. The well-known anxiolytic drug buspirone, while not a nitrophenylpiperazine itself, belongs to the broader arylpiperazine class and acts as a 5-HT1A receptor partial agonist, highlighting the importance of this pharmacological mechanism for this class of compounds.

Other Therapeutic Areas

Beyond the CNS, the versatile nitrophenylpiperazine scaffold has been utilized in the development of agents for various other diseases:

-

Antifungal Agents: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal drugs like itraconazole and posaconazole.[1] This underscores the importance of the nitrophenylpiperazine core in building more complex and potent therapeutic agents.

-

Tyrosinase Inhibitors: More recently, a novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in the treatment of hyperpigmentation disorders and in the cosmetic industry.

-

Cancer: The broader class of arylpiperazines has been investigated for anticancer properties, and the nitrophenylpiperazine scaffold continues to be explored in this context.

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitrophenylpiperazine derivatives across different biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective compounds.

| Compound ID | Target | Assay Type | Value | Units | Reference |

| Tyrosinase Inhibitors | |||||

| Compound 4l | Tyrosinase | IC50 | 72.55 | µM | [2][3] |

| CNS Receptor Ligands | |||||

| LASSBio-579 | Dopamine D2 | Ki | 150 | nM | [4] |

| LASSBio-579 | Serotonin 5-HT1A | Ki | 25 | nM | [4] |

| LASSBio-579 | Serotonin 5-HT2A | Ki | 300 | nM | [4] |

| LASSBio-664 | Dopamine D2 | Ki | 200 | nM | [4] |

| LASSBio-664 | Serotonin 5-HT1A | Ki | 50 | nM | [4] |

| LASSBio-664 | Serotonin 5-HT2A | Ki | 400 | nM | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nitrophenylpiperazine compounds.

Synthesis of 4-Nitrophenylpiperazine Derivatives (General Procedure)

This protocol is adapted from the synthesis of novel tyrosinase inhibitors.[3]

Materials:

-

4-Fluoronitrobenzene

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Substituted benzoic acid derivatives

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Thin-layer chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, a mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), a substituted benzoic acid derivative (1.2 mmol), and Cs2CO3 (1.3 mmol) in DMF (5 ml) is prepared.

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled to room temperature and then poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization:

The synthesized compounds are typically characterized by 1H-NMR, 13C-NMR, CNH elemental analysis, and IR spectroscopy to confirm their structure and purity.[2][3]

Tyrosinase Inhibition Assay

This protocol is a standard method for evaluating the inhibitory activity of compounds against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Radioligand Binding Assay for CNS Receptors (General Protocol)

This protocol describes a general method for determining the binding affinity of nitrophenylpiperazine derivatives to CNS receptors, such as dopamine D2 or serotonin 5-HT1A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

-

Assay buffer (specific to the receptor)

-

Test compounds at various concentrations

-

Non-specific binding determinator (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding determinator.

-

Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which relates the IC50 value of the competing ligand to its affinity for the receptor.

Visualizations of Key Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Caption: Antagonism of the dopamine D2 receptor signaling pathway by a nitrophenylpiperazine compound.

Serotonin 5-HT1A Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 1-Methyl-4-(3-nitrophenyl)piperazine

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate landscape of neuropharmacology, the precise mechanisms of action for novel psychoactive compounds remain a critical area of investigation. This whitepaper presents a hypothesized mechanism of action for 1-Methyl-4-(3-nitrophenyl)piperazine, a compound of interest within the scientific and drug development communities. Due to a lack of direct experimental data on this specific molecule, this analysis is built upon a comprehensive review of structurally related compounds, particularly its isomers and other substituted phenylpiperazines. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Executive Summary

1-Methyl-4-(3-nitrophenyl)piperazine belongs to the phenylpiperazine class of compounds, known for their diverse pharmacological activities, primarily centered on the modulation of monoaminergic neurotransmitter systems. While direct pharmacological data for the 3-nitro isomer is not publicly available, evidence from its structural analogs, most notably the 4-nitro isomer (para-nitrophenylpiperazine or pNPP), suggests a likely interaction with the serotonergic system. We hypothesize that 1-Methyl-4-(3-nitrophenyl)piperazine acts as a modulator of serotonin transporters and receptors, with the meta-position of the nitro group influencing its potency and selectivity profile compared to its para-substituted counterpart. A secondary, plausible mechanism may involve the inhibition of monoamine oxidases.

The Phenylpiperazine Precedent: A Foundation for Hypothesis

The pharmacological profile of phenylpiperazine derivatives is largely dictated by the nature and position of substituents on the phenyl ring. This structure-activity relationship is crucial for postulating the mechanism of 1-Methyl-4-(3-nitrophenyl)piperazine.

The Case of the para-Isomer: A Serotonin Releasing Agent

The most direct evidence for our hypothesis comes from the well-characterized para-isomer, 4-nitrophenylpiperazine (pNPP). Studies have identified pNPP as a selective partial serotonin releasing agent. This action is mediated through its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.

The Influence of meta-Substitution

Research on other meta-substituted phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has demonstrated their affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, as well as for adrenergic receptors. This suggests that the meta position is a key determinant of receptor interaction profiles within this chemical class.

Hypothesized Mechanism of Action of 1-Methyl-4-(3-nitrophenyl)piperazine

Based on the available evidence, we propose a primary and a secondary hypothesized mechanism of action for 1-Methyl-4-(3-nitrophenyl)piperazine.

Primary Hypothesis: Modulation of the Serotonergic System

We hypothesize that 1-Methyl-4-(3-nitrophenyl)piperazine primarily acts as a modulator of the serotonergic system, potentially through one or both of the following pathways:

-

Serotonin Releasing Activity: Similar to its para-isomer, the compound may act as a serotonin releasing agent by interacting with the serotonin transporter (SERT). The electron-withdrawing nature of the nitro group at the meta-position is expected to influence the molecule's affinity and efficacy at the transporter, potentially altering the potency and selectivity of serotonin release compared to pNPP.

-

Serotonin Receptor Interaction: The compound may exhibit direct agonist or antagonist activity at various serotonin receptor subtypes. The meta-substitution pattern, as seen in compounds like m-CPP, suggests a propensity for broad-spectrum interaction with 5-HT receptors.

The following diagram illustrates the hypothesized signaling pathway for the primary mechanism of action:

Figure 1: Hypothesized primary mechanism of action of 1-Methyl-4-(3-nitrophenyl)piperazine involving the serotonergic system.

Secondary Hypothesis: Inhibition of Monoamine Oxidase

A plausible secondary mechanism of action for 1-Methyl-4-(3-nitrophenyl)piperazine is the inhibition of monoamine oxidase (MAO) enzymes. Studies on para-substituted phenylpiperazines have shown that the electronic properties of the substituent can influence their affinity for MAO-A. The strongly electron-withdrawing nitro group could confer inhibitory activity on this compound.

The following diagram illustrates the workflow for investigating this secondary hypothesis:

Figure 2: Proposed experimental workflow to investigate the secondary hypothesis of MAO inhibition.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for our hypothesis, the following table summarizes the pharmacological data for key structurally related compounds.

| Compound | Target | Assay Type | Value | Reference |

| 4-Nitrophenylpiperazine (pNPP) | Serotonin Transporter (SERT) | Serotonin Release | EC50 = 19-43 nM | [1] |

| Dopamine Transporter (DAT) | Dopamine Release | EC50 > 10,000 nM | [1] | |

| Norepinephrine Transporter (NET) | Norepinephrine Release | EC50 > 10,000 nM | [1] | |

| 1-(3-chlorophenyl)piperazine (m-CPP) | 5-HT1A Receptor | Binding Affinity | IC50 = 1300 nM | [2] |

| 5-HT1B/1D Receptor | Binding Affinity | IC50 = 360 nM | [2] | |

| 5-HT2A/2C Receptor | Binding Affinity | IC50 = 440 nM | [2] | |

| α2-Adrenergic Receptor | Binding Affinity | IC50 = 570 nM | [2] | |

| Nitrophenylpiperazine Derivative (4l) | Tyrosinase | Enzyme Inhibition | IC50 = 72.55 µM |

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanisms of action for 1-Methyl-4-(3-nitrophenyl)piperazine, the following experimental protocols are proposed:

Radioligand Binding Assays

-

Objective: To determine the binding affinity of 1-Methyl-4-(3-nitrophenyl)piperazine for a panel of neurotransmitter receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors/transporters (e.g., SERT, DAT, NET, 5-HT receptor subtypes, adrenergic receptors).

-

Incubate the membrane preparations with a specific radioligand for the target of interest in the presence of increasing concentrations of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Neurotransmitter Release Assays

-

Objective: To determine if 1-Methyl-4-(3-nitrophenyl)piperazine induces the release of monoamine neurotransmitters.

-

Methodology:

-

Use rat brain synaptosomes or cultured neuronal cells pre-loaded with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]dopamine).

-

Expose the preparations to various concentrations of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant.

-

Calculate EC50 values for neurotransmitter release.

-

Monoamine Oxidase Inhibition Assay

-

Objective: To assess the inhibitory activity of 1-Methyl-4-(3-nitrophenyl)piperazine on MAO-A and MAO-B.

-

Methodology:

-

Utilize a commercially available MAO-Glo™ Assay kit.

-

Incubate recombinant human MAO-A or MAO-B with a luminogenic substrate in the presence of varying concentrations of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

Measure the luminescence generated, which is proportional to MAO activity.

-

Calculate the IC50 values for MAO-A and MAO-B inhibition.

-

Conclusion and Future Directions

The mechanism of action of 1-Methyl-4-(3-nitrophenyl)piperazine remains to be empirically determined. However, based on a thorough analysis of its structural analogs, a strong hypothesis emerges, pointing towards the modulation of the serotonergic system as its primary mode of action, with a potential secondary role in MAO inhibition. The meta-position of the nitro group is a critical structural feature that likely differentiates its pharmacological profile from the better-understood para-isomer.

Future research should prioritize the experimental validation of these hypotheses through the outlined protocols. A comprehensive understanding of the pharmacology of 1-Methyl-4-(3-nitrophenyl)piperazine will be invaluable for the rational design of novel therapeutics and for predicting its potential physiological effects. The logical relationship for this future work is outlined below.

Figure 3: Logical progression for future research to elucidate the mechanism of action.

References

In Silico Prediction of Protein Targets for 1-Methyl-4-(3-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(3-nitrophenyl)piperazine is a small molecule with potential pharmacological applications. The identification of its protein targets is a crucial step in understanding its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a systematic in silico approach for predicting the protein targets of 1-Methyl-4-(3-nitrophenyl)piperazine. The workflow integrates computational techniques, including reverse docking and pharmacophore modeling, to generate a prioritized list of putative protein targets. Furthermore, this guide details standardized experimental protocols for the validation of these predicted targets and visualizes the key signaling pathways potentially modulated by this compound.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The specific functionalization of the piperazine ring, as seen in 1-Methyl-4-(3-nitrophenyl)piperazine, can significantly influence its target binding profile and pharmacological effects. In silico target prediction, also known as target fishing, offers a rapid and cost-effective strategy to hypothesize the protein targets of a small molecule, thereby guiding subsequent experimental validation and drug development efforts.

This guide outlines a comprehensive in silico workflow to predict the targets of 1-Methyl-4-(3-nitrophenyl)piperazine, followed by detailed protocols for experimental validation and an exploration of associated signaling pathways.

In Silico Target Prediction Methodology

A multi-pronged in silico approach is employed to enhance the accuracy and reliability of target prediction. This involves a combination of structure-based and ligand-based methods to generate a consensus list of high-confidence putative targets.

Reverse Docking

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.

Protocol:

-

Ligand Preparation: The 3D structure of 1-Methyl-4-(3-nitrophenyl)piperazine is prepared by generating its conformers and assigning appropriate atom types and charges.

-

Protein Target Database: A curated database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. The binding sites of these proteins are defined for the docking calculations.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically place the ligand into the binding site of each protein in the database and score the binding poses based on a scoring function that estimates the binding affinity.

-

Ranking and Filtering: The protein targets are ranked based on their docking scores. Targets with the most favorable (lowest) binding energies are prioritized for further investigation.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.

Protocol:

-

Pharmacophore Feature Identification: The key pharmacophoric features of 1-Methyl-4-(3-nitrophenyl)piperazine, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified.

-

Pharmacophore Model Generation: A 3D pharmacophore model is generated based on the identified features and their spatial relationships.

-

Database Screening: The generated pharmacophore model is used to screen a database of known active ligands or protein structures to identify molecules or binding sites with complementary features.

-

Hit Prioritization: The hits from the database screening are ranked based on their fit to the pharmacophore model.

Integrated Target Prediction Workflow

The results from reverse docking and pharmacophore modeling are integrated to generate a consensus list of predicted targets.

Predicted Protein Targets (Hypothetical Data)

The following table summarizes a hypothetical list of top-ranking predicted protein targets for 1-Methyl-4-(3-nitrophenyl)piperazine based on the in silico workflow described above. This data is for illustrative purposes only.

| Target Class | Predicted Target | Gene | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score |

| Kinase | Serine/threonine-protein kinase PIM1 | PIM1 | -8.5 | 0.82 |

| GPCR | Dopamine D2 Receptor | DRD2 | -9.2 | 0.75 |

| Ion Channel | Voltage-gated potassium channel subunit Kv1.3 | KCNA3 | -7.9 | 0.68 |

| Nuclear Receptor | Peroxisome proliferator-activated receptor gamma | PPARG | -8.1 | 0.71 |

Experimental Validation Protocols

The following are detailed protocols for the experimental validation of the hypothetically predicted targets.

Kinase Inhibition Assay (for PIM1)

Principle: This assay measures the ability of 1-Methyl-4-(3-nitrophenyl)piperazine to inhibit the phosphorylation of a substrate by the PIM1 kinase.

Materials:

-

Recombinant human PIM1 kinase

-

PIM1 kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

1-Methyl-4-(3-nitrophenyl)piperazine

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

In a microplate, add the PIM1 kinase, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

GPCR Binding Assay (for DRD2)

Principle: This is a competitive radioligand binding assay to determine the affinity of 1-Methyl-4-(3-nitrophenyl)piperazine for the Dopamine D2 receptor.

Materials:

-

Cell membranes expressing human Dopamine D2 receptor

-

Radioligand (e.g., [3H]-Spiperone)

-

1-Methyl-4-(3-nitrophenyl)piperazine

-

Binding buffer

-

Non-specific binding control (e.g., Haloperidol)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a serial dilution of 1-Methyl-4-(3-nitrophenyl)piperazine.

-

In a microplate, add the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.

-

For non-specific binding determination, add a high concentration of the non-specific binding control instead of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Harvest the membranes by rapid filtration and wash to remove unbound radioligand.

-

Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value.

Ion Channel Assay (for Kv1.3)

Principle: An automated patch-clamp electrophysiology assay to measure the effect of 1-Methyl-4-(3-nitrophenyl)piperazine on the potassium currents mediated by Kv1.3 channels.

Materials:

-

Cells stably expressing human Kv1.3 channels

-

Automated patch-clamp system

-

Extracellular and intracellular recording solutions

-

1-Methyl-4-(3-nitrophenyl)piperazine

Protocol:

-

Culture the Kv1.3-expressing cells on the patch-clamp chip.

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit Kv1.3 currents.

-

Record baseline currents.

-

Apply 1-Methyl-4-(3-nitrophenyl)piperazine at various concentrations to the cells.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on the channel's activity (e.g., inhibition, activation) and calculate the IC50 or EC50 value.

Nuclear Receptor Activation Assay (for PPARG)

Principle: A cell-based reporter gene assay to determine if 1-Methyl-4-(3-nitrophenyl)piperazine can activate the transcriptional activity of PPARG.

Materials:

-

Cells co-transfected with a PPARG expression vector and a reporter vector containing a PPARG response element driving a reporter gene (e.g., luciferase).